Leachianone G: A Technical Overview of its Structure, Properties, and Biological Activities
Leachianone G: A Technical Overview of its Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Leachianone G, a prenylated flavonoid that has garnered significant interest within the scientific community. This document details its chemical structure, molecular properties, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in drug development.
Core Molecular Data
Leachianone G is classified as an 8-prenylated flavanone.[1] Its fundamental molecular and chemical properties are summarized in the table below, providing a foundational dataset for further research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀O₆ | [2][3][4] |
| Molecular Weight | 356.37 g/mol | [1][4][5][6] |
| Monoisotopic Mass | 356.12598835 Da | [1][2] |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [2] |
| Chemical Class | 8-prenylated flavanone, Tetrahydroxyflavanone | [1][2] |
| CAS Registry Number | 152464-78-3 | [2][6] |
Chemical Structure
The chemical structure of Leachianone G is characterized by a flavanone backbone with hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions, and a prenyl group attached at the 8-position.[2] This specific arrangement of functional groups is crucial to its biological activity.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Leachianone G, as well as for assessing its biological activity, are crucial for reproducible research. While specific, detailed protocols are often proprietary or published within subscription-based journals, the general methodologies can be outlined.
Isolation and Purification: Leachianone G has been isolated from the root bark of Morus alba L.[5] A general workflow for its extraction and purification would typically involve:
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Extraction: The dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol.
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Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.
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Chromatography: The fraction containing Leachianone G is further purified using chromatographic techniques such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC).
Structural Elucidation: The structure of the isolated compound is typically determined using a combination of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms within the molecule.
Antiviral Activity Assay (Example: HSV-1): The antiviral activity of Leachianone G against Herpes Simplex Virus Type 1 (HSV-1) has been reported with an IC₅₀ value of 1.6 μg/mL.[5][6] A common method to determine this is the plaque reduction assay:
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Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.
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Virus Infection: The cells are infected with a known amount of HSV-1.
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Treatment: After a period for viral adsorption, the medium is replaced with fresh medium containing various concentrations of Leachianone G.
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Plaque Formation: The plates are incubated for a period to allow for the formation of viral plaques (areas of cell death).
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Quantification: The plaques are stained and counted. The IC₅₀ value is calculated as the concentration of Leachianone G that reduces the number of plaques by 50% compared to an untreated control.
Biosynthesis Pathway
Leachianone G is synthesized in plants through the flavonoid biosynthesis pathway. A key step involves the hydroxylation of sophoraflavanone B (also known as 8-prenylnaringenin).[7] The enzyme 8-dimethylallylnaringenin 2'-hydroxylase catalyzes the conversion of sophoraflavanone B to Leachianone G.[7] Additionally, Leachianone-G 2''-dimethylallyltransferase is another enzyme involved in its metabolic pathway.[8]
Biological Activities and Potential Applications
Leachianone G has demonstrated a range of biological activities that suggest its potential for therapeutic applications:
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Antiviral: Potent activity against herpes simplex type 1 virus (HSV-1).[5][6]
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Antioxidant: Exhibits significant antioxidant properties.[6]
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Metabolic Regulation: Shows inhibitory activity against pancreatic lipase, suggesting potential as a candidate for obesity control.[6]
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Cardiovascular and Neuroprotective Effects: The racemic form, (+/-)Leachianone G, has been shown to have vasorelaxant and neuroprotective effects.[6]
The diverse biological profile of Leachianone G makes it a compelling candidate for further investigation in drug discovery and development programs.
References
- 1. PhytoBank: Showing leachianone G (PHY0017026) [phytobank.ca]
- 2. Leachianone G | C20H20O6 | CID 5275227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Leachianone g (C20H20O6) [pubchemlite.lcsb.uni.lu]
- 4. Leachianone G | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-65927-1mg | Leachianone G [152464-78-3] Clinisciences [clinisciences.com]
- 7. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 8. Leachianone-G 2''-dimethylallyltransferase - Wikipedia [en.wikipedia.org]
